molecular formula C20H15F2N3O3S B2837253 (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868375-06-8

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2837253
CAS No.: 868375-06-8
M. Wt: 415.41
InChI Key: RXAWDYDRNLTAEL-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a recognized covalent inhibitor that selectively and irreversibly targets Bruton's Tyrosine Kinase (BTK). BTK is a critical kinase in the B-cell receptor signaling pathway , playing a fundamental role in the development, differentiation, and activation of B-cells. This mechanism makes BTK a prominent therapeutic target for the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune disorders. The compound's mechanism of action involves a nucleophilic attack by the cysteine 481 residue (C481) in the BTK active site on the maleimide group (derived from the 2,5-dioxopyrrolidin-1-yl moiety) of the inhibitor, forming a stable, covalent bond that permanently inactivates the kinase. The structure of this compound, featuring a benzo[d]thiazol-2(3H)-ylidene scaffold, is related to a class of potent kinase inhibitors . As a research tool, it is invaluable for probing BTK-dependent signaling pathways, studying mechanisms of drug resistance, particularly those involving mutations at the C481 site, and for evaluating the efficacy of BTK inhibition in cellular and in vivo disease models. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3O3S/c1-2-24-18-14(22)9-12(21)10-15(18)29-20(24)23-19(28)11-3-5-13(6-4-11)25-16(26)7-8-17(25)27/h3-6,9-10H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAWDYDRNLTAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its distinct structural features:

  • Molecular Formula : C15H14F2N3O3S
  • Molecular Weight : 335.35 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Preliminary studies suggest that the compound exhibits significant anticancer activity. Research has indicated that derivatives of similar structural frameworks show potent growth inhibition against various cancer cell lines. For instance, compounds containing pyrrolidine and benzo[d]thiazole moieties have been linked to cytotoxic effects in human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells .

CompoundCell Line% Inhibition
This compoundMCF-7TBD
Benzimidazole DerivativeMCF-795%
Benzimidazole DerivativeA54977%

The proposed mechanism of action for this compound involves the induction of oxidative stress in cancer cells. This leads to increased levels of reactive oxygen species (ROS), which are known to mediate tumor cell death. The compound may enhance the activity of superoxide dismutase while decreasing catalase and glutathione peroxidase activities, contributing to its cytotoxic effects .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Dioxopyrrolidine Ring : This is achieved through a condensation reaction involving appropriate starting materials.
  • Coupling with Benzo[d]thiazole Derivatives : The dioxopyrrolidine is then coupled with substituted benzo[d]thiazole derivatives to form the final product.
  • Purification : The crude product is purified using techniques such as recrystallization or chromatography.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative activity of various derivatives similar to this compound, it was found that certain derivatives exhibited over 90% inhibition on MCF-7 cell lines compared to standard chemotherapeutics like cisplatin .

Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds with similar structures. Research indicates that pyrrolidine derivatives can provide neuroprotection in models of Parkinson's disease by modulating glutamate receptors and reducing neuroinflammation .

Q & A

Q. What are the recommended synthetic routes for (Z)-4-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves multi-step procedures, starting with the preparation of the benzo[d]thiazole and pyrrolidine-dione precursors. Key steps include:

  • Coupling reactions between the benzamide core and substituted thiazole intermediates under anhydrous conditions (e.g., THF or DCM) .
  • Controlled temperature (0–60°C) and pH adjustments to minimize side reactions .
  • Use of catalysts (e.g., palladium-based catalysts for cross-coupling) to enhance regioselectivity .

Critical Parameters:

  • Solvent polarity (DMF or dichloromethane for solubility) .
  • Reaction time (2–24 hours, monitored via TLC/HPLC) .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1THF, 0°C, 12 hPrecursor activation
2DCM, Pd(PPh₃)₄, 40°CCross-coupling
3DMF, rt, 6 hCyclization

Q. How is the compound characterized to confirm its structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Z/E configuration .
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thiazole and benzamide moieties .

Q. What solvents and catalysts are optimal for its synthesis?

Methodological Answer:

  • Solvents : DMF (for polar intermediates), THF (for Grignard reactions), and DCM (for coupling steps) .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings; DMAP for acylations .

Q. What are the common functional group transformations observed in its reactivity?

Methodological Answer:

  • Amide bond hydrolysis : Requires acidic/basic conditions (e.g., HCl/NaOH) .
  • Thiazole ring alkylation : Allyl or ethyl groups introduced via nucleophilic substitution .
  • Pyrrolidine-dione ring-opening : Reacts with nucleophiles (e.g., amines) at elevated temperatures .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO gaps) influencing binding to biological targets .
  • Molecular Docking : Screens derivatives for affinity with enzymes (e.g., kinases) using software like AutoDock .

Q. Table 2: Computational vs. Experimental Binding Affinity (Example)

DerivativePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
Parent-8.2120 ± 15
Fluorinated-9.545 ± 8

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

Methodological Answer:

  • Meta-dynamics simulations : Identify alternative binding conformations missed in static docking .
  • SAR Analysis : Systematically vary substituents (e.g., fluorine position) to isolate key interactions .

Q. How to optimize experimental conditions using statistical models like Design of Experiments (DoE)?

Methodological Answer:

  • Factorial Design : Varies temperature, solvent ratio, and catalyst loading to identify optimal parameters .
  • Response Surface Methodology (RSM) : Models non-linear relationships (e.g., yield vs. pH) .

Q. What is the role of fluorine substituents in modulating biological interactions?

Methodological Answer:

  • Electron-withdrawing effects : Enhance binding to hydrophobic enzyme pockets (e.g., EGFR kinase) .
  • Metabolic stability : Fluorine reduces oxidative degradation in vivo .

Q. How to analyze binding modes with target enzymes using crystallography?

Methodological Answer:

  • Co-crystallization : Soak the compound with purified protein (e.g., carbonic anhydrase) .
  • Cryo-EM : Resolve binding conformations at near-atomic resolution for flexible targets .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Ensures consistent mixing and temperature control for Z-configuration retention .
  • Chiral Auxiliaries : Use (R)-BINOL-based catalysts to suppress racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.